molecular formula C22H24N2O3 B2726999 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 850765-08-1

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

Cat. No. B2726999
CAS RN: 850765-08-1
M. Wt: 364.445
InChI Key: GQVOIJALBXYCPR-UHFFFAOYSA-N
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Description

The compound “4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of piperazine derivatives can be accomplished through a Mannich reaction . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Molecular Structure Analysis

The molecular structure of this compound is assigned by HRMS, IR, 1H and 13C NMR experiments . The structure of the compound is further confirmed by the InChI Code: 1S/C17H21N3O/c1-21-17-8-6-16 (7-9-17)20-12-10-19 (11-13-20)15-4-2-14 (18)3-5-15/h2-9H,10-13,18H2,1H3 .


Chemical Reactions Analysis

The compound with strong inhibitory effect was the 4-fluorophenyl derivative 6d compound with a Ki value of 10.1±2.9nM. 6b, 6d and 6e showed competitive inhibition like Tacrine, while 6a and 6c showed non-competitive inhibition .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.37 .

Scientific Research Applications

Antimicrobial Activities

  • Novel triazole derivatives, including similar compounds, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Structural Characterization

  • A range of new compounds, including those with piperazine motifs, have been synthesized and characterized, highlighting the diversity in structural design and potential applications in drug discovery and materials science (Wujec & Typek, 2023).

Neuroprotective and Anti-Ischemic Activities

  • Cinnamide derivatives, including a compound with a similar structure, demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and showed a protective effect on cerebral infarction, suggesting their potential in neuroprotective therapies (Zhong et al., 2018).

Anticonvulsant Activities

  • New kojic acid derivatives were synthesized as potential anticonvulsant compounds, indicating the versatility of piperazine-related compounds in developing treatments for epilepsy (Aytemir et al., 2010).

Receptor Ligand Development

  • Analogs of the σ receptor ligand PB28 were designed with added polar functionality and reduced lipophilicity, aiming at therapeutic and diagnostic applications in oncology. This demonstrates the role of chemical modifications in enhancing the pharmacological profiles of piperazine-based compounds (Abate et al., 2011).

Bacterial Persistence

  • A specific chemical compound was found to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, showcasing the potential of targeted chemical therapies in overcoming bacterial resistance (Kim et al., 2011).

Molecular Interactions and Crystal Structure

  • Studies on the crystal structure and molecular interactions of related compounds provide insights into their potential applications in material science and drug development, emphasizing the importance of structural analysis in understanding the properties and functions of these compounds (Chinthal et al., 2021).

Safety and Hazards

The compound is classified as Skin Irritant 2, Eye Irritant 2A, and STOT SE 3. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Future Directions

Piperazine derivatives have potential applications in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, future research could focus on exploring these potential applications.

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-3-8-21-20(13-16)17(14-22(25)27-21)15-23-9-11-24(12-10-23)18-4-6-19(26-2)7-5-18/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOIJALBXYCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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